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molecular formula C8H8O2 B1360083 5-Methyl-1,3-benzodioxole CAS No. 7145-99-5

5-Methyl-1,3-benzodioxole

Cat. No. B1360083
M. Wt: 136.15 g/mol
InChI Key: GHPODDMCSOYWNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863308B2

Procedure details

At about 0° C., 5-methylbenzo[d][1,3]dioxole (500 mg, 3.68 mmol) and formaldehyde (37% in water, 0.7 mL) were sequentially added to a mixture of dichloromethane (6.8 mL), tetrabutylammonium bromide (80 mg) and concentrated hydrochloric acid (6.5 mL). Under continuous stirring, the mixture was maintained at about 0° C. for about 1 hour and then at ambient temperature for about 4 hours. The mixture was diluted with ether (100 mL). After standard extractive workup, the resulting solid residue was heated with hexanes (100 mL) and the insolubles were removed by filtration. The filtrate was concentrated to give desired product (420 mg, 62%). 1H NMR (300 MHz, CDCl3) δ 6.89 (s, 1H), 6.69 (s, 1H), 5.94 (s, 3H), 4.56 (s, 2H), 2.35 (s, 3H); GC-MS: m/z=184 (MH)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]2[O:6][CH2:7][O:8][C:4]=2[CH:3]=1.C=O.Cl[CH2:14][Cl:15].Cl>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CCOCC>[Cl:15][CH2:14][C:10]1[C:2]([CH3:1])=[CH:3][C:4]2[O:8][CH2:7][O:6][C:5]=2[CH:9]=1 |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=CC2=C(OCO2)C=C1
Name
Quantity
0.7 mL
Type
reactant
Smiles
C=O
Name
Quantity
6.8 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
6.5 mL
Type
reactant
Smiles
Cl
Name
Quantity
80 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
hexanes
Quantity
100 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the insolubles were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC1=CC2=C(OCO2)C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 420 mg
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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